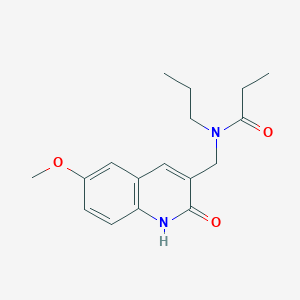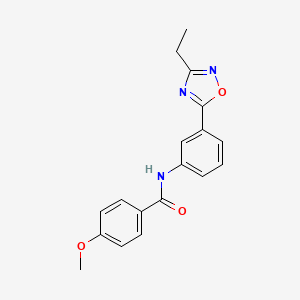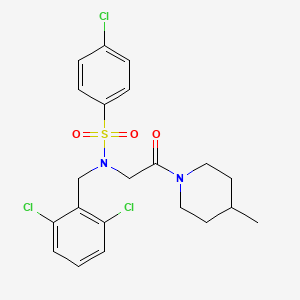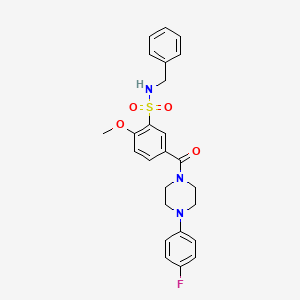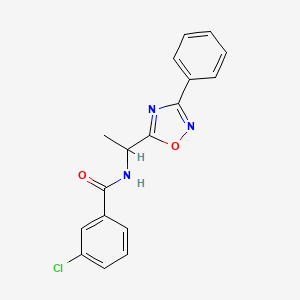
N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide, also known as CCNSB, is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant applications of N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide is in the field of cancer research. Studies have shown that N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/AKT/mTOR pathway.
N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide has also been studied for its potential applications in the treatment of Alzheimer's disease. Studies have shown that N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide exhibits neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides and reducing oxidative stress in neuronal cells.
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide is not fully understood. However, studies have shown that N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide exerts its pharmacological effects by binding to the active site of target proteins. N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide has been shown to bind to the ATP-binding site of the PI3K enzyme, which inhibits its activity and leads to the inhibition of the PI3K/AKT/mTOR pathway. N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide has also been shown to bind to the active site of caspase enzymes, which activates their activity and leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide has been shown to exhibit various biochemical and physiological effects. Studies have shown that N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide exhibits potent anticancer activity by inducing apoptosis in cancer cells. N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide has also been shown to exhibit neuroprotective effects by reducing oxidative stress in neuronal cells. Additionally, N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide has several advantages for lab experiments. N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide is a potent and selective inhibitor of the PI3K/AKT/mTOR pathway, which makes it a valuable tool for studying the role of this pathway in various cellular processes. N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide is also a potent inducer of apoptosis in cancer cells, which makes it a valuable tool for studying the mechanisms of apoptosis.
However, N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide also has some limitations for lab experiments. N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide is a relatively complex molecule, which makes it difficult to synthesize in large quantities. Additionally, N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide. One future direction is to further elucidate the mechanism of action of N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide. This could involve studying the binding interactions between N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide and its target proteins using structural biology techniques.
Another future direction is to explore the potential applications of N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide in other fields, such as infectious disease research. N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide has been shown to exhibit anti-inflammatory effects, which could make it a valuable tool for studying the immune response to infectious agents.
Finally, future studies could focus on the development of new synthetic routes for N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide that are more efficient and scalable than the current method. This could enable the production of larger quantities of N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide, which could facilitate its use in a wider range of experiments.
Métodos De Síntesis
N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide can be synthesized through a multistep reaction process. The first step involves the reaction of 2-chloroaniline with p-anisidine in the presence of sodium hydroxide to form 2-chloro-N-(3,4-dimethoxyphenyl)aniline. The second step involves the reaction of the intermediate product with cyclohexyl isocyanate in the presence of triethylamine to form N-cyclohexyl-2-chloro-N-(3,4-dimethoxyphenyl)acetamide. The final step involves the reaction of the intermediate product with p-toluenesulfonyl chloride in the presence of triethylamine to form N-(2-chlorophenyl)-2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)acetamide.
Propiedades
IUPAC Name |
2-[cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-29-20-12-11-19(14-21(20)30-2)31(27,28)25(18-9-4-3-5-10-18)16-22(26)24-15-17-8-6-7-13-23-17/h6-8,11-14,18H,3-5,9-10,15-16H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBAQHYCPNNHBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=N2)C3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

